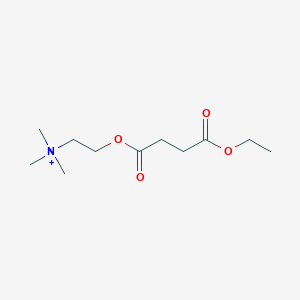
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- is a chemical compound that belongs to the class of ammonium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- typically involves the reaction of ethyl 4-hydroxybutanoate with trimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors, enzymes, or other biomolecules, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- include other ammonium salts with different substituents. Examples include:
- Ethanaminium, 2-(4-methoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
- Ethanaminium, 2-(4-propoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
Uniqueness
The uniqueness of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- lies in its specific substituents, which confer distinct chemical and biological properties. These properties may make it more suitable for certain applications compared to its analogs.
Conclusion
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- is a versatile compound with a wide range of applications in various fields. Its unique chemical structure and properties make it an important subject of study in scientific research. Further exploration of its synthesis, reactions, and applications can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61413-37-4 |
|---|---|
Molecular Formula |
C11H22NO4+ |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(4-ethoxy-4-oxobutanoyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C11H22NO4/c1-5-15-10(13)6-7-11(14)16-9-8-12(2,3)4/h5-9H2,1-4H3/q+1 |
InChI Key |
BUQNGPTUYPWZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















